REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.S1C=CC(C(N2CCOCC2)C#N)=C1.[C:22]([O:26]CC)(=[O:25])[CH:23]=[CH2:24].[OH-].[K+]>C(O)C.O1CCCC1>[CH:2]1[S:1][CH:5]=[CH:4][C:3]=1[C:6]([CH2:24][CH2:23][C:22]([OH:26])=[O:25])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Name
|
α-(3-thienyl)-4-morpholineacetonitrile
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(C#N)N1CCOCC1
|
Name
|
compound
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reacted with 100 ml
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated with 6 N hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CS1)C(=O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |